5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with a bromo-dimethoxyphenyl group and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromo-dimethoxyphenyl group: This step involves the bromination of a dimethoxyphenyl precursor, followed by its coupling with the pyrazole ring.
Attachment of the phenyl methyl ether group: This is usually done through an etherification reaction, where a phenol derivative is reacted with a methylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER depends on its specific application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromo-dimethoxyphenyl structure but different functional groups.
3-Bromo-4,5-dimethoxyphenyl)methanol: Another compound with a similar core structure but different substituents.
Uniqueness
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is unique due to its combination of a pyrazole ring with a bromo-dimethoxyphenyl group and a phenyl methyl ether group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H17BrN2O3/c1-22-13-6-4-11(5-7-13)14-10-20-21-17(14)12-8-15(19)18(24-3)16(9-12)23-2/h4-10H,1-3H3,(H,20,21) |
InChI Key |
DZRODQQOIFJECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)Br)OC)OC |
Origin of Product |
United States |
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